1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride
Description
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride is a tertiary amine hydrochloride characterized by a cyclohexyl ring substituted with a tert-butyl group at the 4-position and a phenyl group at the 1-position. The dimethylamine moiety is attached to the cyclohexyl ring, and the compound is stabilized as a hydrochloride salt.
Properties
CAS No. |
21602-64-2 |
|---|---|
Molecular Formula |
C18H30ClN |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
(4-tert-butyl-1-phenylcyclohexyl)methyl-methylazanium;chloride |
InChI |
InChI=1S/C18H29N.ClH/c1-17(2,3)15-10-12-18(13-11-15,14-19-4)16-8-6-5-7-9-16;/h5-9,15,19H,10-14H2,1-4H3;1H |
InChI Key |
FZODRMJXQKROMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C[NH2+]C)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
A pivotal intermediate in the synthesis is the 4-tert-butyl-4-chlorobutyrophenone or its protected cyclic ketal form. Protection as a cyclic ketal stabilizes the ketone functionality for subsequent reactions.
Reaction with Piperidine Derivatives
The protected chloroketone intermediate reacts with a 4-substituted piperidine derivative (e.g., 4-benzhydryloxypiperidine) to form the core structure of the target compound.
- This reaction is typically conducted in toluene or methyl isobutyl ketone.
- Sodium hydrogen carbonate or sodium carbonate is used as a base.
- Reflux conditions are maintained for extended periods (e.g., 12 hours) to ensure completion.
- Catalytic amounts of iodine or phenyl acetyl peroxide may be added to accelerate the reaction and minimize colored impurities.
Isolation of the Free Base
After reaction completion, the crude product is isolated by:
- Washing the reaction mixture with water to remove inorganic impurities.
- Concentration under reduced pressure to obtain the crude free base.
- Neutralization with auxiliary bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate to liberate the free base.
- Extraction into organic solvents like toluene, dichloromethane, ethyl acetate, or methyl tert-butyl ether.
Purification and Recrystallization
Purification is critical to achieve pharmaceutical-grade purity (>99.0% by HPLC). The main purification methods include:
- Conversion of the free base into acid addition salts such as toluenesulfonate, oxalate, or phosphate salts, which are less soluble in organic solvents and facilitate separation from impurities.
- Recrystallization of the free base from solvents like ethanol or isopropanol, often with seeding to induce crystallization.
- Aging of the precipitated solids under agitation to improve crystal quality.
- Filtration, washing, and drying to yield a white or almost-white crystalline powder with purity exceeding 99.9%.
Preparation of Hydrochloride Salt
The hydrochloride salt is prepared by:
- Treating the purified free base with hydrochloric acid in an appropriate solvent.
- Precipitation or crystallization of the hydrochloride salt.
- Isolation by filtration and drying.
This salt form is preferred for pharmaceutical formulations due to enhanced stability and solubility.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chloroketone protection | Cyclic ketal formation (e.g., ethylene glycol) | Protects ketone for further substitution |
| Nucleophilic substitution | 4-substituted piperidine, acetonitrile, K2CO3, tetrabutylammonium bromide, reflux | Catalytic phase transfer catalyst improves yield |
| Reaction acceleration | Phenyl acetyl peroxide or iodine catalyst | Minimizes colored impurities |
| Neutralization | NaOH, KOH, or K2CO3 | Liberates free base |
| Extraction | Toluene, dichloromethane, ethyl acetate | Selective extraction of free base |
| Recrystallization | Ethanol or isopropanol, seeding | Achieves >99.9% purity |
| Acid addition salt formation | HCl or other acids (toluene sulfonic acid, oxalic acid) | Facilitates purification and isolation |
Purity and Quality Control
- Purity is assessed by High-Performance Liquid Chromatography (HPLC), targeting >99.0% purity.
- Gas Chromatography (GC) with headspace sampling is used to monitor volatile impurities.
- Crystallization and salt formation steps are optimized to reduce residual impurities below 0.1%.
Summary of Preparation Process Flow
| Step Number | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of chloroketone intermediate | Chlorination, ketal protection | Stable protected intermediate |
| 2 | Reaction with 4-substituted piperidine derivative | Acetonitrile, K2CO3, tetrabutylammonium bromide | Formation of core free base compound |
| 3 | Neutralization and extraction | NaOH or K2CO3, organic solvents | Isolation of crude free base |
| 4 | Conversion to acid addition salt and purification | Acid treatment (HCl, toluenesulfonic acid) | Crystalline salt with improved purity |
| 5 | Recrystallization and drying | Ethanol/isopropanol, seeding | Pharmaceutical-grade pure compound |
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines.
Scientific Research Applications
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Sibutramine-Related Compounds (USP Reference Standards)
Sibutramine-related compounds A–D () share a dimethylamine hydrochloride backbone but differ in substituents:
- Core structure : Cyclobutyl ring substituted with chlorophenyl groups (e.g., 2-chlorophenyl, 4-chlorophenyl) and alkyl chains.
- Key differences: Ring size: Cyclobutyl (Sibutramine analogs) vs. cyclohexyl (target compound). Smaller rings may increase strain and reactivity. Substituents: Chlorophenyl groups (electron-withdrawing) in Sibutramine analogs vs. tert-butyl (electron-donating) and phenyl in the target compound.
- Applications : Sibutramine analogs are pharmaceutical reference standards, suggesting the target compound could have analogous regulatory or synthetic relevance .
[1-(Aminomethyl)cyclohexyl]dimethylamine Dihydrochloride (CAS 41806-09-1)
- Structure: Cyclohexyl ring with aminomethyl and dimethylamine groups.
- Comparison: The target compound replaces the aminomethyl group with tert-butyl and phenyl substituents, increasing steric bulk and hydrophobicity. The dihydrochloride salt (CAS 41806-09-1) may exhibit higher solubility than the monohydrochloride target compound .
(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine (CAS 134430-93-6)
- Structure : Benzyl group with dimethoxy substituents and phenylethylamine backbone.
- Comparison :
Dimethylamine Hydrochloride (CAS 506-59-2)
- Structure : Simple dimethylamine hydrochloride.
- Comparison :
Comparative Data Table
Research Findings and Hypotheses
Steric Effects : The tert-butyl group in the target compound likely reduces nucleophilic reactivity compared to smaller substituents (e.g., chlorophenyl in Sibutramine analogs) .
Lipophilicity : The phenyl and tert-butyl groups may enhance membrane permeability but reduce aqueous solubility, contrasting with polar analogs like dimethoxybenzyl derivatives .
Synthetic Routes : Analogous to , the target compound could be synthesized via alkylation of dimethylamine with a halogenated tert-butyl-phenylcyclohexyl precursor .
Toxicity : Similar to (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine (), the toxicological profile of the target compound may require further investigation due to structural complexity .
Biological Activity
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride (CAS Number: 1240591-05-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies that elucidate its pharmacological profile.
- Molecular Formula : C₁₈H₃₀ClN
- Molecular Weight : 295.89 g/mol
- Chemical Structure : The compound features a cyclohexyl group substituted with a tert-butyl and phenyl moiety, along with dimethylamine functionality.
Pharmacological Profile
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride exhibits various biological activities, particularly in the central nervous system (CNS). It is primarily studied for its potential as an analgesic and its interaction with opioid receptors.
The compound acts on multiple receptor systems:
- Opioid Receptors : It has been found to exhibit agonistic activity at the mu-opioid receptor (MOR), which is significant in pain modulation.
- Sigma Receptors : It also shows antagonistic effects at sigma receptors, which may contribute to its overall analgesic properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Analgesic Activity :
- Toxicological Studies :
-
Pharmacokinetics :
- Research into the pharmacokinetic profile revealed that the compound has favorable absorption characteristics, making it a candidate for further development in pain management therapies.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1240591-05-2 |
| Molecular Formula | C₁₈H₃₀ClN |
| Molecular Weight | 295.89 g/mol |
| LogP | 5.573 |
| Vapor Pressure |
Q & A
Advanced Question
- Lyophilization : Freeze-dry in 5% trehalose to prevent aggregation.
- Light Sensitivity : Store in amber vials; UV-Vis monitoring (λ 270–300 nm) detects photodegradation.
- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition thresholds (>150°C typical) .
What computational approaches predict interactions between this compound and biological targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina with AMBER force fields to model binding to cyclohexane-dependent enzymes.
- MD Simulations : Analyze conformational stability over 100-ns trajectories (GROMACS software).
- QSAR Models : Coramine substituents (e.g., tert-butyl groups) enhance lipophilicity (logP >3), predicting blood-brain barrier penetration .
How can researchers resolve discrepancies in reported synthetic yields across studies?
Advanced Question
Yield variations arise from:
- Catalyst Purity : Ensure chiral ligands are >99% pure (HPLC-verified).
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:4) to track intermediate formation.
- Scale-Up Adjustments : Optimize stirring rates and gas dispersion for hydrogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
